3-Methoxy-4,5-methylenedioxycinnamaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBSQBMNIILBR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228770 | |
| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74683-19-5, 54976-67-9 | |
| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74683-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 - 137 °C | |
| Record name | 3-Methoxy-4,5-methylenedioxycinnamaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Chemodiversity of 3 Methoxy 4,5 Methylenedioxycinnamaldehyde
Isolation and Characterization from Botanical Sources
The identification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde from natural sources has been achieved through systematic phytochemical investigations involving extraction, chromatographic separation, and spectroscopic analysis.
Discovery from Myristica fragrans (Nutmeg)
This compound has been identified as a constituent of Myristica fragrans, the botanical source of nutmeg. The complex chemical matrix of nutmeg seeds contains a variety of phenylpropanoids, and this cinnamaldehyde (B126680) derivative is part of its diverse secondary metabolite profile. The isolation of this compound from Myristica fragrans underscores the chemodiversity within the Myristicaceae family and points to its role within the aromatic profile of this economically important spice.
**Table 1: Phytochemical Profile of Selected Compounds from *Myristica fragrans***
| Compound | Chemical Class |
|---|---|
| This compound | Phenylpropanoid |
| Myristicin (B1677595) | Phenylpropanoid |
| Elemicin | Phenylpropanoid |
| Safrole | Phenylpropanoid |
Identification in Canella winterana Extracts
The initial discovery and isolation of this compound are credited to phytochemical studies of Canella winterana, commonly known as wild cinnamon or white cinnamon bark. Through comprehensive chromatographic separation of organic extracts from this plant, researchers were able to isolate the compound. Its structural elucidation was subsequently accomplished using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which were essential in confirming its distinct substitution pattern on the aromatic ring.
Presence in Artemisia annua L.
Current scientific literature does not provide evidence of the presence of this compound in Artemisia annua L. Extensive phytochemical analyses of this plant have identified a wide range of compounds, primarily sesquiterpenoids and flavonoids, but have not reported the isolation of this specific cinnamaldehyde derivative.
Metabolite Identification and Metabolic Pathways in Biological Systems
The role of this compound extends to its involvement in the metabolic processes of certain organisms.
Elucidation as a Metabolite of Cassia grandis
Research has identified this compound as a metabolite of Cassia grandis. phytojournal.com This identification helps in understanding the biochemical transformations that compounds within this plant undergo. While it is known to be a metabolite, the specific metabolic pathways leading to its formation or degradation within Cassia grandis have not been fully elucidated.
Table 2: Summary of Natural Occurrence
| Botanical Source | Family | Finding |
|---|---|---|
| Myristica fragrans | Myristicaceae | Identified as a natural constituent |
| Canella winterana | Canellaceae | Initial discovery and isolation |
| Cassia grandis | Fabaceae | Identified as a natural constituent and metabolite |
Implications for Plant Secondary Metabolism
The formation of this compound is a testament to the versatility and complexity of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. smolecule.com This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, produces a diverse range of compounds, including flavonoids, lignans, and, as in this case, cinnamaldehydes. numberanalytics.comfrontiersin.org
The biosynthesis of this specific molecule involves several key enzymatic steps. After the formation of the basic cinnamaldehyde skeleton, specific enzymes are responsible for the addition of a methoxy (B1213986) group and the formation of a methylenedioxy bridge. smolecule.com These modifications are carried out by O-methyltransferases and cytochrome P450-dependent enzymes, respectively. smolecule.com The presence of these specific enzymes in the plant's metabolic machinery is a crucial factor determining its ability to produce this compound.
The existence of such a specialized biosynthetic route highlights the evolutionary plasticity of plant secondary metabolism. Plants can evolve novel enzymatic functions to modify basic chemical skeletons, leading to a vast diversity of natural products. This chemical diversity is a key element in the adaptation of plants to their environment. researchgate.net
Chemo-taxonomic and Ecological Significance of Natural Occurrence
The distribution and biological activity of this compound provide valuable insights into both plant classification and the intricate relationships between plants and their environment.
From a chemo-taxonomic perspective, the occurrence of this compound in distantly related families such as Canellaceae, Fabaceae, Myristicaceae, and Asteraceae is noteworthy. smolecule.com Chemo-taxonomy uses the chemical constituents of plants as a tool for classification. While the presence of a specific compound in a single family can be a useful taxonomic marker at the genus or species level, its appearance in unrelated families, as seen here, points towards either convergent evolution of the biosynthetic pathway or its origin in a distant common ancestor. nih.gov The phylogenetic placement of Canellaceae in the order Canellales and Myristicaceae in Magnoliales, both ancient lineages of flowering plants, may support the latter hypothesis. doc-developpement-durable.orgresearchgate.net
Ecologically, this compound, like many other phenylpropanoids, plays a crucial role in plant defense and stress response. numberanalytics.comnih.gov Phenylpropanoids are known to possess antimicrobial and anti-inflammatory properties. smolecule.com They can act as a feeding deterrent to herbivores and protect the plant from pathogenic fungi and bacteria. researchgate.netnih.gov
Biosynthetic Pathways and Precursors of 3 Methoxy 4,5 Methylenedioxycinnamaldehyde
Proposed Biosynthetic Routes for Methylenedioxy and Methoxy (B1213986) Group Formation
The characteristic methoxy (-OCH₃) and methylenedioxy (-O-CH₂-O-) groups are installed onto the phenylpropanoid backbone through specific enzymatic reactions.
Methoxy Group Formation: The methoxy group is added via a methylation reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs). smolecule.comresearchgate.netresearchgate.net These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring. researchgate.net Within the phenylpropanoid pathway, two main types of OMTs are involved: Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT). nih.govmdpi.com CCoAOMT typically methylates CoA thioesters like caffeoyl-CoA to produce feruloyl-CoA, while COMT can act on free acids, aldehydes, and alcohols, such as methylating 5-hydroxyconiferaldehyde. nih.gov The formation of the 3-methoxy group in 3-Methoxy-4,5-methylenedioxycinnamaldehyde likely involves a specific OMT acting on a hydroxylated cinnamaldehyde (B126680) precursor.
Methylenedioxy Group Formation: The formation of the methylenedioxy bridge, a five-membered ring containing two oxygen atoms and a methylene (B1212753) group, is a key step. This reaction is catalyzed by specific cytochrome P450-dependent monooxygenases (P450s). smolecule.comnih.gov These enzymes facilitate an intramolecular cyclization of an ortho-hydroxymethoxy phenol (B47542) intermediate. nih.gov The mechanism is proposed to involve the hydroxylation of a methoxy group, followed by an intramolecular nucleophilic attack to form the bridge. nih.gov In the biosynthesis of similar compounds like (+)-sesamin, a P450 enzyme (CYP81Q family) has been shown to catalyze the formation of two sequential methylenedioxy bridges. nih.gov This suggests a similar P450-catalyzed mechanism is responsible for the 4,5-methylenedioxy group in this compound.
Table 1: Key Functional Group Biosynthesis
| Functional Group | Enzyme Class | Co-substrate/Mechanism |
|---|---|---|
| Methoxy Group | O-methyltransferases (OMTs) | S-adenosyl-L-methionine (SAM) |
Enzymatic Machinery Involved in Cinnamaldehyde Biogenesis
The core cinnamaldehyde structure is synthesized from L-phenylalanine through a series of three key enzymatic steps, often referred to as the general phenylpropanoid pathway. researchgate.netnih.gov
Phenylalanine Ammonia-Lyase (PAL): This is the first and rate-limiting enzyme in the pathway. researchgate.netresearchgate.net PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. smolecule.comresearchgate.net
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position (C4) of the aromatic ring to yield p-coumaric acid. nih.govresearchgate.net
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming a thioester bond. researchgate.netnih.gov The resulting product is p-coumaroyl-CoA.
Cinnamoyl-CoA Reductase (CCR): The final step in forming the cinnamaldehyde backbone involves the reduction of the CoA thioester. CCR reduces cinnamoyl-CoA derivatives (like feruloyl-CoA or other substituted cinnamoyl-CoAs) to their corresponding aldehydes. nih.govresearchgate.net
Following the formation of the basic cinnamaldehyde structure, further modifications such as hydroxylation, methylation, and methylenedioxy bridge formation occur on the aromatic ring to yield this compound. smolecule.com
Table 2: Core Enzymes in Cinnamaldehyde Synthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. researchgate.net |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. researchgate.net |
Integration within the Phenylpropanoid Pathway
The biosynthesis of this compound is fully integrated within the larger phenylpropanoid pathway, which is responsible for producing thousands of plant secondary metabolites. nih.govnih.gov The pathway begins with L-phenylalanine, an output of the shikimate pathway. researchgate.net
The initial sequence of reactions catalyzed by PAL, C4H, and 4CL produces p-coumaroyl-CoA, a central branch-point intermediate. nih.govnih.gov From this point, the pathway diversifies. For this compound, the pathway would proceed through a series of hydroxylation and methylation steps on the aromatic ring of intermediates like p-coumaroyl-CoA. Enzymes such as hydroxylases introduce additional -OH groups, which are then substrates for O-methyltransferases (OMTs) and the cytochrome P450 enzymes that form the methylenedioxy bridge. smolecule.comnih.gov The specific order of these ring modifications (hydroxylation, methylation, bridge formation) relative to the side-chain reduction (by CCR) can vary between plant species and compounds. However, the synthesis ultimately relies on the core enzymatic machinery of the phenylpropanoid pathway to build the cinnamaldehyde scaffold before the final decorative steps occur.
Comparative Biosynthesis with Structurally Related Natural Products
The biosynthesis of this compound shares significant similarities with other well-known phenylpropanoids, particularly safrole and myristicin (B1677595), which also feature the characteristic methylenedioxy and methoxy groups.
Safrole: This compound contains a methylenedioxy group but lacks the methoxy group present in this compound. Its biosynthesis also originates from the phenylpropanoid pathway. The key differentiating step is the specific P450-catalyzed formation of the methylenedioxy bridge from an ortho-hydroxymethoxyphenyl precursor, similar to the proposed mechanism for this compound. researchgate.netnih.gov
Eugenol: Eugenol possesses a methoxy group and a hydroxyl group. Its biosynthesis involves hydroxylation and O-methylation steps common to the phenylpropanoid pathway. scielo.br Comparing its formation highlights the role of specific OMTs in determining the final methoxylation pattern on the aromatic ring. ugm.ac.idresearchgate.net
Myristicin: Found in nutmeg, myristicin is structurally very similar, containing both a methoxy group and a methylenedioxy group. Its biosynthetic pathway is presumed to be highly analogous, involving the same key enzyme classes: P450s for the methylenedioxy bridge and OMTs for the methoxy group. The variation in the position of these functional groups compared to this compound likely arises from the substrate specificity of the particular hydroxylases, OMTs, and P450s present in the respective plant species.
The comparison of these pathways underscores the modular nature of phenylpropanoid biosynthesis, where a common set of core reactions is embellished by a diverse toolkit of modifying enzymes (hydroxylases, OMTs, P450s) to generate vast chemical diversity from a single precursor.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (+)-sesamin |
| p-coumaric acid |
| p-coumaroyl-CoA |
| trans-cinnamic acid |
| Caffeic acid |
| Caffeoyl-CoA |
| Eugenol |
| Feruloyl-CoA |
| L-phenylalanine |
| Myristicin |
| S-adenosyl-L-methionine |
| Safrole |
Synthetic Methodologies and Chemical Transformations of 3 Methoxy 4,5 Methylenedioxycinnamaldehyde
Extraction and Advanced Purification Techniques from Natural Sources
3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring phenylpropanoid found in certain plant species. Its isolation from these botanical sources requires specialized extraction and purification methodologies tailored to its physicochemical properties.
Initial extraction is most commonly achieved through solvent extraction. smolecule.com The choice of solvent is critical and is dependent on the polarity of the target compound. Organic solvents such as dichloromethane, ethyl acetate, chloroform, and acetone (B3395972) have been effectively employed. smolecule.com The efficiency of the extraction process is influenced by several parameters, including temperature, solvent-to-sample ratio, extraction duration, and the number of extraction cycles. smolecule.com
Following extraction, the crude extract contains a complex mixture of phytochemicals, necessitating advanced purification techniques to isolate this compound. Chromatographic methods are indispensable for this purpose. smolecule.com Column chromatography, particularly using silica (B1680970) gel with a gradient elution system, has proven effective in separating the target compound from other structurally related phenylpropanoids. smolecule.com For higher purity, high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are employed, offering superior resolution, speed, and sensitivity. numberanalytics.com
Other advanced purification techniques that can be applied include supercritical fluid extraction (SFE), which uses supercritical carbon dioxide and is particularly useful for non-polar compounds, and pressurized liquid extraction (PLE), which employs solvents at elevated temperatures and pressures to enhance extraction efficiency. numberanalytics.com For the final purification of the solid compound, recrystallization is a common and effective method. emu.edu.trwikipedia.org This technique involves dissolving the crude solid in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. emu.edu.tr
Table 1: Comparison of Extraction and Purification Techniques
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Solvent Extraction | Differential solubility of compounds in a solvent. | Simple, scalable. | Initial extraction from plant material. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Good for separating complex mixtures. | Primary purification of crude extracts. |
| HPLC/UHPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. numberanalytics.com | High purity, speed, and sensitivity. numberanalytics.com | Final purification and analysis. |
| Recrystallization | Purification of solids based on differences in solubility at different temperatures. emu.edu.tr | Yields high-purity crystalline solids. | Final purification step for solid compounds. |
Chemical Synthesis Strategies
While extraction from natural sources is a viable route, chemical synthesis offers a more controlled and often scalable approach to obtaining this compound. Various synthetic strategies have been developed, ranging from classical condensation reactions to multi-step total synthesis.
The aldol (B89426) condensation and, more specifically, the Claisen-Schmidt reaction, represent a fundamental approach for the construction of the α,β-unsaturated aldehyde moiety of this compound. wikipedia.orgwpmucdn.com The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org
In the synthesis of this compound, the reaction would proceed between 3-methoxy-4,5-methylenedioxybenzaldehyde and acetaldehyde (B116499). This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of acetaldehyde to form an enolate. rasayanjournal.co.inmagritek.com The enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxy-4,5-methylenedioxybenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the final α,β-unsaturated aldehyde product. magritek.com The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield and minimizing side reactions. rasayanjournal.co.in
Multi-step total synthesis provides a versatile route to this compound from readily available starting materials. A plausible synthetic pathway can commence from 5-hydroxyvanillin (3-methoxy-4,5-dihydroxybenzaldehyde). sciencemadness.org
The synthesis could proceed as follows:
Methylenation: The first step would involve the protection of the two adjacent hydroxyl groups of 5-hydroxyvanillin to form the methylenedioxy bridge. This can be achieved by reacting 5-hydroxyvanillin with a methylenating agent, such as diiodomethane (B129776) or dibromomethane, in the presence of a base like potassium carbonate or cesium carbonate. This reaction would yield 3-methoxy-4,5-methylenedioxybenzaldehyde.
Aldol Condensation: The resulting 3-methoxy-4,5-methylenedioxybenzaldehyde can then undergo a Claisen-Schmidt condensation with acetaldehyde, as described in the previous section, to afford this compound.
This multi-step approach allows for the synthesis of the target molecule from a different precursor and offers flexibility in introducing structural modifications.
Selective functional group transformations are essential for both the synthesis and derivatization of this compound. The presence of both an aldehyde and a carbon-carbon double bond allows for selective chemical modifications.
Reductions: The selective reduction of the aldehyde group in the presence of the double bond is a key transformation. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the aldehyde to the corresponding alcohol, 3-methoxy-4,5-methylenedioxycinnamyl alcohol, under controlled conditions. fscj.edu More specialized reagents, such as nano-LiH or nano-NaH, have been shown to achieve high selectivity for the reduction of the carbonyl group in cinnamaldehyde (B126680), with conversions reaching up to 99.4% and selectivity of 99.8%. oup.comresearchgate.net Catalytic hydrogenation can also be employed, where the choice of catalyst and reaction conditions (pressure, temperature) determines the selectivity. thalesnano.com
Oxidations: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 3-methoxy-4,5-methylenedioxycinnamic acid. This transformation can be accomplished using various oxidizing agents. The oxidation of the double bond can also occur, leading to the formation of an epoxide or cleavage products. rsc.org For example, oxidation of cinnamaldehyde with hydrogen peroxide in the presence of a suitable catalyst can yield benzaldehyde (B42025). researchgate.net The selective oxidation of cinnamyl alcohol back to the cinnamaldehyde can also be achieved with high selectivity using catalysts like silver-cobalt bimetallic nanoparticles. mdpi.com
Table 2: Selective Transformations of the Cinnamaldehyde Scaffold
| Transformation | Reagent/Catalyst | Product |
|---|---|---|
| Selective Aldehyde Reduction | NaBH₄ fscj.edu | Cinnamyl alcohol |
| Selective Aldehyde Reduction | nano-LiH oup.com | Cinnamyl alcohol |
| Selective Aldehyde Oxidation | Various oxidizing agents | Cinnamic acid |
| Oxidative Cleavage | H₂O₂ researchgate.net | Benzaldehyde |
| Alcohol Oxidation | Ag-Co/S catalyst mdpi.com | Cinnamaldehyde |
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. bepls.com For the synthesis of this compound, several green approaches can be considered.
The use of environmentally benign solvents, such as water or ethanol, in the Claisen-Schmidt condensation can significantly reduce the environmental footprint of the synthesis. gctlc.org Furthermore, the development of solid acid or base catalysts can facilitate easier separation and recycling of the catalyst, minimizing waste. rsc.org
Energy-efficient synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, can accelerate reaction rates and improve yields, often under solvent-free conditions. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising green alternative to traditional chemical methods. For instance, the hydrolysis of cinnamaldehyde to benzaldehyde can be achieved using modified hydrotalcites as catalysts in water. researchgate.net
Derivatization and Analogue Synthesis for Research Purposes
The derivatization of this compound to create a library of analogues is crucial for structure-activity relationship (SAR) studies in various research fields. The versatile chemical handles on the molecule—the aldehyde, the alkene, and the aromatic ring—provide multiple sites for modification.
The aldehyde group can be converted into a wide range of other functional groups. For example, it can be transformed into an oxime, a hydrazone, or a Schiff base through condensation with hydroxylamine, hydrazine (B178648) derivatives, or primary amines, respectively. gctlc.org Reductive amination of the aldehyde can introduce various amino functionalities.
The carbon-carbon double bond can undergo various addition reactions, such as hydrogenation to produce the saturated aldehyde, or halogenation. Epoxidation of the double bond would yield an epoxide, which can be further functionalized.
Modifications to the aromatic ring are more challenging but can be achieved through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. For instance, nitration of cinnamaldehyde has been demonstrated as a first step in the synthesis of a 2-hydroxycinnamaldehyde (B114546) derivative. researchgate.net
Through these derivatization strategies, a diverse range of analogues of this compound can be synthesized and evaluated for their biological or material properties.
Preparation of Alcohol Derivatives
The conversion of this compound to its corresponding alcohol, 3-methoxy-4,5-methylenedioxycinnamyl alcohol, is a fundamental transformation that can be achieved through the reduction of the aldehyde group. This reaction is typically accomplished using metal hydride reducing agents.
Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reagent can influence the selectivity of the reduction. Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of aldehydes and ketones. ugm.ac.idresearchgate.net Lithium aluminum hydride is a more powerful reducing agent and can also reduce other functional groups if present. prepchem.com
The general procedure involves dissolving this compound in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often at 0°C to manage the exothermic reaction. researchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
A similar transformation can be achieved using diisobutylaluminium hydride (DIBAL-H), which is another common reducing agent for the conversion of α,β-unsaturated aldehydes to the corresponding allylic alcohols. researchgate.net
Table 1: Synthesis of Alcohol Derivatives from Substituted Cinnamaldehydes
| Starting Material | Reducing Agent | Solvent | Product | Ref. |
| This compound | Sodium Borohydride (NaBH₄) | Methanol | 3-Methoxy-4,5-methylenedioxycinnamyl alcohol | smolecule.com |
| Vanillin | Sodium Borohydride (NaBH₄) | Ethanol/Water | Vanillyl alcohol | ugm.ac.id |
| 3-Hydroxy-4,5-dimethoxybenzaldehyde derivative | Diisobutylaluminium hydride (DIBAL-H) | Toluene | iso-Sinapyl alcohol | researchgate.net |
| Merrifield resin-bound vanillin | Sodium Borohydride (NaBH₄) | THF/Water | Resin-bound 3-methoxy-4-benzyloxybenzyl alcohol | ias.ac.in |
Synthesis of Novel Schiff Bases and Heterocyclic Conjugates
Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with a carbonyl compound. derpharmachemica.com this compound serves as the aldehyde component in these reactions, reacting with various primary amines to form the corresponding Schiff bases. This reaction typically involves heating the aldehyde and the amine in a suitable solvent, often with acid or base catalysis to facilitate the dehydration process. nih.govorientjchem.org
The general synthesis protocol involves dissolving equimolar amounts of this compound and a primary amine in a solvent like ethanol. researchgate.net The reaction mixture is then refluxed for a period, and the formation of the Schiff base can be monitored by TLC. Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization.
These Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds. teikyomedicaljournal.com For instance, they can undergo cyclization reactions with reagents like thioglycolic acid or chloroacetyl chloride to form thiazolidinones or azetidinones, respectively. The imine bond (C=N) in the Schiff base is crucial for these cyclization reactions. The synthesis of 1,3-thiazine derivatives from chalcone-derived Schiff bases has also been reported, highlighting a pathway to six-membered heterocyclic systems. scispace.com
Table 2: Synthesis of Schiff Bases from Substituted Aldehydes
| Aldehyde | Amine | Solvent | Product Type | Ref. |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Ethanol | Substituted Schiff Base | jocpr.comresearchgate.net |
| 4-Hydroxy-3-methoxybenzaldehyde | Ampicillin | Ethanol | Ampicillin-derived Schiff Base | orientjchem.org |
| 3-Aminobenzanthrone | Heterocyclic aldehydes | Toluene | Heterocyclic Schiff Base | mdpi.com |
| Various aromatic aldehydes | 4,4'-methylenedianiline | Ethanol | Diimine Schiff Base | derpharmachemica.com |
Design and Synthesis of Substituted Cinnamaldehyde Analogues
The synthesis of substituted cinnamaldehyde analogues often involves the condensation of a substituted benzaldehyde with acetaldehyde. google.com Therefore, analogues of this compound can be prepared by starting with analogues of 3-methoxy-4,5-methylenedioxybenzaldehyde. Variations in the substitution pattern on the aromatic ring of the benzaldehyde precursor will lead to corresponding changes in the final cinnamaldehyde product.
The Claisen-Schmidt condensation is a common method for this transformation, typically involving the reaction of the aromatic aldehyde with acetaldehyde in the presence of an acid or, more commonly, a base catalyst. google.com This reaction allows for the extension of the side chain and the formation of the characteristic α,β-unsaturated aldehyde system of cinnamaldehyde.
Furthermore, the existing structure of this compound can be chemically modified to create analogues. For example, reactions targeting the aromatic ring, such as electrophilic aromatic substitution, could introduce additional functional groups, although the directing effects of the existing methoxy (B1213986) and methylenedioxy groups would need to be considered.
The synthesis of various cinnamaldehyde derivatives is of interest for exploring structure-activity relationships in different applications. For instance, the preparation of (2E)-(3-hydroxy-4-methoxy)cinnamaldehyde has been described, which can then be used as an intermediate for further chemical synthesis. google.com
Table 3: Methods for the Synthesis of Cinnamaldehyde Analogues
| Precursor(s) | Reaction Type | Key Reagents | Product Type | Ref. |
| Substituted benzaldehyde, Acetaldehyde | Claisen-Schmidt Condensation | Acid or Base catalyst | Substituted cinnamaldehyde | google.com |
| Vanillin, Merrifield resin | Etherification, then Reduction | K₂CO₃, NaBH₄ | Polymer-supported benzyl (B1604629) alcohol | ias.ac.in |
| 3-Hydroxy-4,5-dimethoxybenzaldehyde, Carbethoxymethylene triphenylphosphorane | Wittig Reaction | - | Cinnamate ester | researchgate.net |
| Phenylpropane derivatives | Oxidation | DDQ | Substituted cinnamaldehyde | google.com |
Investigation of Biological Activities and Underlying Mechanisms of Action
Anti-inflammatory Research
The anti-inflammatory potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde has been a subject of investigation, particularly its effects on key inflammatory mediators and cellular signaling pathways.
Inhibition of Nitric Oxide (NO) Production in Macrophage Cells
Research has indicated that this compound can inhibit the production of nitric oxide (NO) in macrophage cells. Specifically, studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have been utilized to assess this inhibitory effect. While the general inhibitory activity has been noted, detailed quantitative data from peer-reviewed studies, such as the half-maximal inhibitory concentration (IC50), are not widely available in the current body of scientific literature.
Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression
The inhibition of NO production by this compound is linked to its ability to modulate the expression of inducible nitric oxide synthase (iNOS). The iNOS enzyme is a key catalyst in the production of NO during inflammatory responses. It has been suggested that the compound may downregulate the expression of this enzyme, thereby reducing the synthesis of NO. However, comprehensive studies detailing the precise mechanisms of this modulation and the extent of iNOS expression inhibition are limited.
Effects on Immune Cell Signaling Pathways
The anti-inflammatory actions of compounds are often rooted in their ability to influence immune cell signaling pathways. While it is hypothesized that this compound may exert its effects by modulating such pathways, specific research detailing its impact on key signaling cascades, such as NF-κB or MAPK pathways, in the context of inflammation is not extensively documented.
Antioxidant Research
In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an antioxidant.
Mechanisms of Free Radical Scavenging
The antioxidant activity of this compound is attributed to its capacity to act as a free radical scavenger. The presence of the methoxy (B1213986) and methylenedioxy functional groups on the aromatic ring is believed to contribute to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This action helps to mitigate oxidative stress, which is implicated in a variety of pathological conditions. The precise mechanisms and the specific types of free radicals that are most effectively scavenged by this compound are areas that require further in-depth investigation. Theoretical studies on related methoxy-containing phenolic compounds suggest that demethylation followed by hydrogen atom transfer (HAT) can be a plausible mechanism for free radical scavenging. mdpi.com
Quantitative Assessment of Antioxidant Capacity
Below is a hypothetical representation of how data for the antioxidant capacity of a compound like this compound could be presented if such research were available.
Table 1: Hypothetical Antioxidant Capacity Data
| Assay | Result (e.g., IC50, Trolox Equivalents) |
|---|---|
| DPPH Radical Scavenging Assay | Data not available in current literature |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Antimicrobial Research
The antimicrobial properties of cinnamaldehyde (B126680) and its derivatives have been a subject of considerable research. While specific data on this compound is limited, the broader class of cinnamaldehydes has demonstrated significant effects against a variety of microbial pathogens. These compounds are recognized for their potential as naturally derived antimicrobial agents. mdpi.com
Cinnamaldehyde and its related compounds are known to possess a wide range of antibacterial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Research on various cinnamaldehyde derivatives has established their efficacy against several bacterial strains. For instance, studies on cinnamylideneacetophenones, which share a structural similarity with this compound, have demonstrated notable minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against pathogenic bacteria. nih.gov
Table 1: Antibacterial Activity of Cinnamaldehyde and a Related Derivative
| Compound/Derivative | Bacterium | MIC (µM) | MBC (µM) |
| Cinnamaldehyde | Staphylococcus aureus | >500 | - |
| Cinnamaldehyde | Streptococcus mutans | >500 | - |
| Cinnamaldehyde | Streptococcus sanguinis | >500 | - |
| Cinnamaldehyde | Pseudomonas aeruginosa | >500 | - |
| Cinnamaldehyde | Escherichia coli | >500 | - |
| Phenolic Cinnamylideneacetophenone | Staphylococcus aureus | 77.9 | 156 |
| Phenolic Cinnamylideneacetophenone | Streptococcus mutans | 77.9 | 156 |
| Phenolic Cinnamylideneacetophenone | Streptococcus sanguinis | 77.9 | 156 |
Data compiled from studies on cinnamaldehyde and its derivatives. The specific compound this compound was not explicitly tested in these studies.
The antifungal potential of cinnamaldehyde and its analogues has also been well-documented. researchgate.net These compounds have shown inhibitory effects against various fungal species, including those pathogenic to humans. For example, cinnamaldehyde has demonstrated activity against Candida albicans, a common cause of fungal infections. thaiscience.info The fungicidal activity of cinnamaldehyde derivatives is often attributed to their ability to interfere with fungal cell processes. yuntsg.com
Specific studies on the antifungal efficacy of this compound are scarce. However, research on other cinnamaldehyde derivatives suggests that this compound likely possesses antifungal properties. For instance, chloro-substituted cinnamaldehyde derivatives have been shown to be effective against fluconazole-resistant Candida albicans, with a minimum inhibitory concentration of 25 μg/mL. nih.gov
Table 2: Antifungal Activity of Cinnamaldehyde Derivatives
| Compound/Derivative | Fungal Microorganism | MIC (µg/mL) |
| Cinnamaldehyde | Candida albicans | 125 |
| 2-Cl Cinnamaldehyde | Candida albicans | 25 |
| 4-Cl Cinnamaldehyde | Candida albicans | 25 |
Data from studies on cinnamaldehyde and its chloro-derivatives. The specific compound this compound was not explicitly tested in these studies.
The antimicrobial action of cinnamaldehyde and its derivatives is believed to be multifactorial. One of the primary mechanisms is the disruption of microbial cell membranes. nih.gov The hydrophobic nature of these compounds allows them to permeate the cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov This disruption leads to the leakage of intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death. nih.govmdpi.com Scanning electron microscopy studies on bacteria treated with cinnamaldehyde have shown morphological changes like wrinkling and lysis of the cells. researchgate.net
Another proposed mechanism is the inhibition of essential enzymes. Cinnamaldehyde has been reported to inhibit bacterial enzymes involved in cell wall biosynthesis and ATPase activity. researchgate.net By targeting these crucial cellular functions, cinnamaldehyde derivatives can effectively halt microbial growth. The aldehyde group in the cinnamaldehyde structure is thought to be crucial for its biological activity, potentially reacting with proteins and other cellular components.
Other Preclinical Mechanistic Studies (e.g., enzyme inhibition, cellular pathway modulation)
Beyond direct antimicrobial actions, compounds structurally related to this compound have been investigated for other preclinical mechanistic activities, such as enzyme inhibition and modulation of cellular pathways, particularly those involved in inflammation.
Research has shown that certain methoxy- and methylenedioxy-substituted compounds can act as enzyme inhibitors. For example, derivatives of benzophenanthridinone with these substitutions have been studied as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes implicated in cancer. nih.govnih.gov Additionally, methoxy-substituted chalcones have demonstrated inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. researchgate.net
In the context of cellular pathway modulation, this compound has been noted for its potential anti-inflammatory properties. smolecule.com It has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophage cells. smolecule.com This effect is likely due to the modulation of nitric oxide synthase expression. smolecule.com This suggests an interaction with cellular signaling pathways that regulate inflammatory responses. While the precise mechanisms for this compound are not fully elucidated, the presence of the methoxy and methylenedioxy groups is thought to enhance its biological activity. smolecule.com
Structure Activity Relationship Sar Studies of 3 Methoxy 4,5 Methylenedioxycinnamaldehyde and Analogues
Contribution of Methoxy (B1213986) and Methylenedioxy Groups to Biological Efficacy
The biological activity of cinnamaldehyde (B126680) derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The methoxy (-OCH3) and methylenedioxy (-O-CH2-O-) groups in 3-Methoxy-4,5-methylenedioxycinnamaldehyde are electron-donating groups that are known to modulate the electronic properties and lipophilicity of the molecule, thereby impacting its interaction with biological targets.
Research on various cinnamaldehyde analogues has demonstrated that the presence of a methoxy group on the benzene (B151609) ring can lead to a noticeable improvement in antifungal activity. researchgate.netnih.gov This enhancement is attributed to the electron-donating nature of the methoxy group, which can increase the electron density of the aromatic ring and influence the reactivity of the entire molecule. Similarly, studies have indicated that methylenedioxycinnamaldehyde exhibits an increased broad-spectrum activity against various microorganisms. researchgate.net This has led to its use as a lead structure in the synthesis of novel Schiff bases and other derivatives with potent antimicrobial properties. researchgate.net The combination of both a methoxy and a methylenedioxy group in a single molecule, as seen in this compound, is therefore hypothesized to confer a synergistic or enhanced biological effect.
Comparative SAR Analysis with Related Cinnamaldehyde Derivatives
To understand the specific contributions of the 3-methoxy and 4,5-methylenedioxy substitution pattern, it is essential to compare its activity with other cinnamaldehyde derivatives.
Influence of Substituent Position and Nature on Activity
The position and electronic nature of substituents on the phenyl ring play a pivotal role in the biological activity of cinnamaldehydes. Electron-donating groups, such as methoxy and methyl groups, and electron-withdrawing groups, like halogens and nitro groups, have been systematically studied.
For instance, studies on various substituted cinnamaldehydes have shown that the introduction of electron-withdrawing groups can enhance certain biological activities. nih.gov Conversely, electron-donating groups, such as the methoxy group, have been shown to be favorable for other activities like antifungal effects. nih.gov The specific substitution pattern in this compound, with electron-donating groups at the 3, 4, and 5 positions, suggests a distinct electronic distribution that likely influences its target interactions.
The following table summarizes the antimicrobial activity of some cinnamaldehyde derivatives, highlighting the influence of different substituents.
| Compound | Substituent(s) | Target Organism | Activity (MIC in µg/mL) |
| Cinnamaldehyde | None | Escherichia coli | ~200-1000 |
| 4-Methoxycinnamaldehyde | 4-OCH3 | Candida albicans | No significant biofilm inhibition |
| 2-Methoxycinnamaldehyde | 2-OCH3 | Candida albicans | Strong antibiofilm activity |
| 4-Bromocinnamaldehyde | 4-Br | Candida albicans | Strong antibiofilm activity |
| 4-Chlorocinnamaldehyde | 4-Cl | Candida albicans | Strong antibiofilm activity |
| 4-Nitrocinnamaldehyde | 4-NO2 | Candida albicans | Strong antibiofilm activity |
Data compiled from studies on various cinnamaldehyde analogues. nih.gov MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
Role of the Cinnamaldehyde Backbone in Bioactivity
The cinnamaldehyde backbone, characterized by an α,β-unsaturated aldehyde, is a crucial pharmacophore responsible for many of its biological activities. researchgate.net This reactive moiety can participate in Michael additions with nucleophilic residues, such as cysteine and histidine, in proteins and enzymes, leading to the covalent modification of biological targets. researchgate.net The electrophilic nature of the β-carbon and the carbonyl carbon makes the cinnamaldehyde scaffold a reactive entity. researchgate.net
Modification of the aldehyde group or the double bond can significantly alter the biological activity. For example, reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid generally leads to a decrease or loss of activity, underscoring the importance of the aldehyde functionality.
SAR of Synthetic Derivatives (e.g., Schiff Bases, Conjugates)
To enhance the biological properties and overcome potential limitations of cinnamaldehyde and its derivatives, synthetic modifications, such as the formation of Schiff bases and other conjugates, have been extensively explored.
Schiff bases, formed by the condensation of the aldehyde group of cinnamaldehyde with a primary amine, represent a versatile class of derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. uomustansiriyah.edu.iqmdpi.commdpi.com The formation of the azomethine (-CH=N-) group introduces a new pharmacophore and allows for the incorporation of various substituents through the choice of the amine.
The biological activity of cinnamaldehyde-derived Schiff bases is influenced by both the substituents on the cinnamaldehyde ring and the nature of the amine component. Studies have shown that the introduction of different aromatic or aliphatic amines can modulate the lipophilicity, steric properties, and electronic nature of the resulting Schiff base, leading to varied biological responses. nih.gov For example, Schiff bases derived from cinnamaldehyde and amino acids have demonstrated significant antimicrobial activity. mdpi.com
The table below presents a conceptual overview of how different components of a cinnamaldehyde Schiff base can influence its biological activity.
| Cinnamaldehyde Moiety Substituent | Amine Moiety | Potential Impact on Biological Activity |
| Electron-donating (e.g., -OCH3) | Aromatic amine | Enhanced antifungal or antioxidant activity |
| Electron-withdrawing (e.g., -Cl, -NO2) | Aliphatic amine | Increased antibacterial or anticancer activity |
| Bulky substituent | Heterocyclic amine | Altered target specificity and cellular uptake |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The structural elucidation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde is definitively established through the use of high-resolution spectroscopic methods. smolecule.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools that provide detailed information about the compound's atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are critical for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals include those for the aldehyde proton, the vinylic protons of the propenal side chain, the aromatic protons, the methoxy (B1213986) group protons, and the methylenedioxy group protons. The coupling constants between adjacent protons help to confirm the trans configuration of the double bond in the cinnamaldehyde (B126680) moiety.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Distinct signals are observed for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the methoxy and methylenedioxy groups.
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing clues about its structure. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental formula, which is C₁₁H₁₀O₄ for this compound. smolecule.com Electron Ionization (EI) is a common method that generates a characteristic fragmentation pattern, which serves as a molecular fingerprint.
Below are tables summarizing predicted and experimental spectroscopic data for the structural confirmation of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts Data is interactive and can be sorted by column.
| Adduct Type | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 207.06518 | 140.4 |
| [M+Na]⁺ | 229.04712 | 149.9 |
| [M-H]⁻ | 205.05062 | 146.6 |
| [M+NH₄]⁺ | 224.09172 | 160.0 |
| [M]⁺ | 206.05735 | 145.5 |
Data sourced from computational predictions. uni.lu
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, UPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are widely used for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase C18 or C8 column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, which allows for both quantification and preliminary identification based on the UV spectrum. mdpi.com These techniques are invaluable for determining the purity of a synthesized or isolated sample by detecting and quantifying impurities. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination is ideal for the analysis of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer for identification based on their mass spectra. nih.gov GC-MS has been successfully used to identify this compound as a chemical constituent in the roots of Conioselinum vaginatum. smolecule.com The sharpness of the chromatographic peak can indicate the purity of the compound. who.int
Table 2: Exemplar Chromatographic Method Parameters for Related Compounds Data is interactive and can be sorted by column.
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| HPLC | Reversed-phase C8/C18 | Acetonitrile/Water/Acid | DAD / UV / Electrochemical | Purity, Quantification |
| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry (EI) | Identification, Impurity Profiling |
These parameters represent typical conditions for the analysis of cinnamaldehyde and benzaldehyde (B42025) derivatives. researchgate.netnih.gov
Application as a Research Standard in Metabolomics and Chemodiversity Studies
In the fields of metabolomics and chemical ecology, authenticated reference standards are crucial for the unambiguous identification and quantification of compounds in biological samples. This compound serves as such a standard.
Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Research has identified this compound as a metabolite of Cassia grandis. smolecule.com By using a pure, characterized standard of this compound, researchers can confirm its presence in extracts from Cassia grandis through techniques like LC-MS or GC-MS by comparing retention times and mass spectra. This allows for a deeper understanding of the metabolic pathways within the plant. smolecule.com
Chemodiversity Studies: These studies explore the diversity of chemical compounds found across different species or within a single species under various conditions. The identification of this compound in plants from different families, such as Conioselinum vaginatum (Apiaceae), demonstrates its distribution in nature. smolecule.com As a research standard, it enables scientists to screen various plant species for its presence, contributing to the mapping of plant chemodiversity and understanding the taxonomic distribution of specific biosynthetic pathways.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Computational Chemistry and Molecular Modeling Approaches
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical first step in understanding the three-dimensional structure of a flexible molecule like 3-Methoxy-4,5-methylenedioxycinnamaldehyde. The presence of rotatable bonds, particularly in the cinnamaldehyde (B126680) side chain, allows the molecule to adopt various spatial arrangements, or conformations. Identifying the most stable, low-energy conformations is crucial as these are the most likely to be biologically relevant.
Conformational Search: A systematic or stochastic conformational search would be performed to explore the potential energy surface of the molecule. This involves rotating the single bonds and calculating the energy of each resulting conformation using molecular mechanics force fields.
Molecular Dynamics (MD) Simulations: Following the identification of low-energy conformers, molecular dynamics simulations can be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD provides insights into how the compound behaves in a biological environment, such as in solution. This technique can reveal the flexibility of the molecule, conformational transitions, and interactions with solvent molecules. mdpi.com
Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value/Method |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms or molecules. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |
| Ensemble | The statistical mechanical ensemble that the simulation samples. | NVT (constant Number of particles, Volume, and Temperature) or NPT (constant Number of particles, Pressure, and Temperature) |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Temperature | The temperature at which the simulation is run. | 300 K (approximating physiological temperature) |
| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. mdpi.com These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics.
Geometry Optimization: The first step is to optimize the molecular geometry to find the most stable arrangement of atoms. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-31G(d,p)). epstem.net
Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules. mdpi.com
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. mdpi.com
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Influences bond polarity and reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | A softer molecule is more reactive. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule like this compound and a biological target.
Docking Protocol: The process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity for various poses. The pose with the best score is considered the most likely binding mode. researchgate.net
Analysis of Interactions: The results of a docking study are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. This information is crucial for understanding the basis of molecular recognition. nih.gov
Table 3: Typical Output of a Molecular Docking Study
| Parameter | Description |
| Binding Affinity/Energy | An estimation of the strength of the interaction between the ligand and the receptor, typically in kcal/mol. |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. |
| Interacting Residues | The amino acids in the receptor that form significant interactions with the ligand. |
| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking). |
De Novo Design and Virtual Screening of Novel Analogues
Building upon the understanding gained from the aforementioned computational studies, de novo design and virtual screening are powerful strategies for discovering novel analogues of this compound with potentially improved properties.
De Novo Design: This approach involves the computational generation of novel molecular structures from scratch. Algorithms can build new molecules atom-by-atom or by combining molecular fragments within the constraints of a target binding site. rsc.org The goal is to design new compounds that have a high predicted affinity and specificity for the target receptor.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov A library of compounds can be docked into the target's binding site, and the top-scoring molecules are selected for further investigation. This is a more efficient and cost-effective approach than high-throughput experimental screening. nih.gov
Table 4: Comparison of De Novo Design and Virtual Screening
| Feature | De Novo Design | Virtual Screening |
| Starting Point | An empty binding site or a seed fragment. | A large library of existing chemical compounds. |
| Process | Generates novel molecular structures. | Ranks existing molecules based on predicted binding. |
| Outcome | A set of novel, computationally designed molecules. | A smaller subset of promising compounds from a large library. |
| Advantage | Can explore novel chemical space. | Can identify readily available or synthesizable compounds. |
Chemical Ecology and Inter Organismal Interactions of 3 Methoxy 4,5 Methylenedioxycinnamaldehyde
Role in Plant-Herbivore and Plant-Pathogen Interactions
Phenylpropanoids, the class of compounds to which 3-Methoxy-4,5-methylenedioxycinnamaldehyde belongs, are well-documented for their roles in plant defense. researchgate.netnih.gov These compounds can act as feeding deterrents, toxins, or modifiers of insect development. nih.gov The cinnamaldehyde (B126680) backbone of this compound is particularly noted for its broad-spectrum antimicrobial properties. mdpi.combohrium.com
Insecticidal and Antifeedant Properties: While direct studies on the insecticidal or antifeedant properties of this compound are limited, the general activity of phenylpropanoids and cinnamaldehyde derivatives suggests a defensive role against insect herbivores. researchgate.netnih.gov These compounds can deter feeding or be toxic to insects, thereby reducing the damage to the plant. nih.govnih.gov Research on related compounds has demonstrated their potential to interfere with the growth and survival of various insect pests. nih.gov For instance, many plant essential oils rich in terpenoids and phenylpropanoids are known for their repellent and toxic effects on insects. nih.gov
Antimicrobial Activity: Cinnamaldehyde and its derivatives are recognized for their potent antimicrobial activity against a wide range of bacteria and fungi, including significant plant pathogens. mdpi.combohrium.comresearchgate.net The proposed mechanisms of action include the disruption of microbial cell wall integrity and interference with essential cellular processes. mdpi.com Although specific data for this compound is not extensively available, its structural similarity to other active cinnamaldehydes suggests it likely contributes to the plant's chemical shield against pathogenic microorganisms. Studies on cinnamaldehyde have shown its effectiveness in inhibiting the mycelial growth of fungi like Geotrichum citri-aurantii. nih.govresearchgate.net
Table 1: Representative Antimicrobial Activity of Cinnamaldehyde Derivatives Against Plant Pathogens
| Compound | Pathogen | Activity | Reference |
| Cinnamaldehyde | Rhizoctonia solani | Antifungal | researchgate.net |
| Cinnamaldehyde | Penicillium italicum | Antifungal | researchgate.net |
| Cinnamaldehyde | Geotrichum citri-aurantii | Inhibited mycelial growth | nih.govresearchgate.net |
Allelopathic Potential in Plant Communities
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Phenolic compounds, including phenylpropanoids, are frequently implicated as allelochemicals that can affect seed germination and seedling growth of neighboring plants. mdpi.com
The potential for this compound to act as an allelochemical is suggested by studies on plant extracts containing this and similar compounds. For example, the essential oil of nutmeg (Myristica fragrans), a known source of this compound, has demonstrated phytotoxic activity. researchgate.net Allelochemicals can interfere with various physiological processes in target plants, including cell division, nutrient uptake, and hormonal balance. frontiersin.org While direct experimental evidence for the allelopathic effects of pure this compound is scarce, the known phytotoxic effects of related phenylpropanoids provide a basis for its potential role in mediating plant-plant competition. nih.gov
Table 2: Allelopathic Effects of Plant Extracts Containing Phenylpropanoids on Selected Plant Species
| Plant Extract Source | Target Plant Species | Observed Effect | Reference |
| Parthenium hysterophorus | Various crops and weeds | Inhibition of seed germination and seedling growth | nih.gov |
| Myristica fragrans | General phytotoxicity | Implied potential for allelopathy | researchgate.net |
Impact on Microbial Ecology and Symbiotic Relationships
The release of secondary metabolites from plant roots can significantly shape the structure and function of the soil microbial community in the rhizosphere. biorxiv.org Phenylpropanoids are among the diverse group of compounds found in root exudates that can influence the composition of soil microbes. mdpi.com These effects can be either direct, through antimicrobial or growth-promoting activities, or indirect, by altering the soil's physicochemical properties. mdpi.com
Effects on Symbiotic Relationships: The chemical environment of the rhizosphere, influenced by root exudates, is crucial for the establishment and functioning of symbiotic relationships such as those with mycorrhizal fungi and nitrogen-fixing bacteria.
Mycorrhizal Fungi: Arbuscular mycorrhizal fungi (AMF) form symbiotic associations with the roots of most land plants, enhancing nutrient uptake. The application of certain soil additives can influence the colonization of roots by AMF. mdpi.com While the direct effect of this compound on mycorrhizal fungi has not been specifically studied, the broader class of phenylpropanoids can influence these symbiotic interactions. nih.govresearchgate.netnih.gov
Nitrogen-Fixing Bacteria: The symbiosis between legumes and rhizobia is fundamental for biological nitrogen fixation. The communication and establishment of this symbiosis are mediated by chemical signals, including flavonoids, which are a class of phenylpropanoids. mdpi.com Aromatic aldehydes and alcohols can be utilized by some rhizobia, suggesting that compounds like this compound could potentially influence the metabolism and activity of these important soil bacteria. nih.gov However, high concentrations of certain chemicals can also have inhibitory effects on rhizobia. mdpi.com Further research is needed to elucidate the specific role of this compound in these intricate symbiotic relationships.
Table 3: Potential Impacts of Phenylpropanoids on Soil Microbial Communities and Symbiotic Relationships
| Interaction | Potential Effect | Reference |
| Soil Microbial Community | Alteration of microbial diversity and composition | biorxiv.orgnih.govresearchgate.netnih.gov |
| Mycorrhizal Fungi | Influence on root colonization and symbiotic efficiency | mdpi.com |
| Nitrogen-Fixing Bacteria | Modulation of rhizobial metabolism and symbiotic signaling | mdpi.comnih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Novel Biological Targets and Signaling Pathways
Future research into 3-Methoxy-4,5-methylenedioxycinnamaldehyde must extend beyond its established anti-inflammatory and antimicrobial properties to identify novel molecular targets and delineate its precise mechanisms of action. Initial studies have shown that the compound inhibits nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a modulatory effect on inducible nitric oxide synthase (iNOS) expression. smolecule.com However, the upstream signaling cascades and direct molecular interactors remain largely uncharacterized.
A primary objective should be to investigate the compound's influence on key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Studies on structurally related methoxy-derivatives of other natural compounds have demonstrated potent inhibition of these pathways, specifically by reducing the phosphorylation of critical signaling proteins like IKKα/β, IκBα, p38, and JNK. nih.gov It is plausible that this compound shares this capability. Future studies could employ techniques like Western blotting and reporter gene assays in relevant cell models to determine its effect on the phosphorylation status and nuclear translocation of key transcription factors.
Furthermore, unbiased screening approaches are crucial for identifying entirely new targets. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized to capture interacting proteins from cell lysates, could reveal direct binding partners. Concurrently, thermal proteome profiling could identify targets by observing changes in protein thermal stability upon compound binding. Identifying such targets will be instrumental in understanding its full therapeutic potential and could uncover applications in diseases driven by specific enzymatic or receptor-driven pathologies.
| Potential Signaling Pathway | Key Protein Targets for Investigation | Biological Role and Rationale |
| NF-κB Pathway | IKKα/β, IκBα, p65 (RelA) | Central regulator of inflammation, immune response, and cell survival. Inhibition could explain observed anti-inflammatory effects. nih.gov |
| MAPK Pathway | p38, JNK, ERK | Regulates cellular responses to a wide array of stimuli, including cytokines and oxidative stress. nih.gov |
| JAK-STAT Pathway | JAK1/2, STAT3 | Critical for cytokine signaling; its dysregulation is implicated in autoimmune diseases and cancers. |
| Nrf2 Pathway | Nrf2, Keap1 | Master regulator of the antioxidant response; activation could be a mechanism for potential cytoprotective effects. |
Development of Chemo-enzymatic and Biocatalytic Synthetic Routes
While this compound can be extracted from natural sources, reliance on this method is not sustainable for large-scale production. smolecule.com Current chemical syntheses often require harsh conditions and may lack the stereo- and regioselectivity needed for efficient production. Future research should focus on developing novel chemo-enzymatic and fully biocatalytic synthetic routes that are more sustainable and efficient. nih.gov
Chemo-enzymatic approaches combine the strengths of traditional chemistry with the high selectivity of biocatalysts. rsc.org A potential route could mirror syntheses developed for other propenylbenzenes, involving an initial enzyme-catalyzed step followed by chemical modifications. frontiersin.org For instance, a lipase, such as Novozym 435, could be used for selective epoxidation of a precursor, followed by chemically catalyzed hydrolysis and subsequent oxidation to yield the final cinnamaldehyde (B126680) structure. frontiersin.org This strategy can improve yields and reduce the formation of unwanted byproducts.
Fully biocatalytic routes, creating a multi-enzyme cascade in a single pot, represent an even more advanced goal. rsc.org This would involve identifying or engineering a series of enzymes, potentially from microbial sources, that can collectively convert a simple, abundant precursor into the target molecule. Modern retrosynthesis tools can assist in planning such pathways by integrating databases of known chemical and enzymatic reactions. rsc.org The discovery and engineering of enzymes like phenylalanine ammonia (B1221849) lyases, methyltransferases, and oxidoreductases tailored to the specific substitutions on the phenyl ring will be critical to achieving this objective. smolecule.com
| Synthetic Step | Traditional Chemical Method | Potential Chemo-enzymatic/Biocatalytic Alternative | Advantage of Alternative |
| Ring Functionalization | Friedel-Crafts acylation, Vilsmeier-Haack reaction | Use of methyltransferases and other tailoring enzymes | High regioselectivity, mild reaction conditions |
| Aldehyde Formation | Oxidation of a corresponding alcohol with PCC or Swern oxidation | Biocatalytic oxidation using alcohol dehydrogenases or oxidases | Avoids toxic heavy metal reagents, high selectivity |
| Side Chain Elongation | Aldol (B89426) or Wittig reactions | Aldolase-catalyzed condensation | Stereocontrol, aqueous reaction conditions |
| Overall Process | Multi-step synthesis with protection/deprotection | One-pot multi-enzyme cascade rsc.org | Reduced waste, fewer purification steps, improved process efficiency |
Exploration of Polypharmacological Profiles and Synergistic Effects
The concept of polypharmacology—where a single compound interacts with multiple biological targets—is a hallmark of many effective natural products. nih.gov Given that this compound already displays distinct anti-inflammatory and antimicrobial activities, it is a prime candidate for possessing a polypharmacological profile. smolecule.com Future research should systematically explore this possibility to uncover a broader therapeutic scope.
A comprehensive screening of the compound against panels of pharmacologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, is a logical next step. This could reveal unexpected activities, for instance, against targets involved in cell proliferation or neurological function. nih.gov The structural motifs of the compound, including the methoxy (B1213986) and methylenedioxy groups, are known to contribute to interactions with diverse biological targets. smolecule.com
Furthermore, investigating the synergistic effects of this compound in combination with existing drugs is a promising translational avenue. For example, its antimicrobial properties could be potentiated when used with conventional antibiotics, potentially helping to overcome antibiotic resistance. Similarly, its anti-inflammatory effects might be enhanced when co-administered with other anti-inflammatory agents, allowing for lower doses and reduced side effects. Studies on other natural compounds, such as polymethoxyflavonoids, have demonstrated that mixtures can synergistically regulate biological processes. nih.gov Such interactions should be systematically evaluated using checkerboard assays and other relevant in vitro models.
Integration of Multi-omics Data for Comprehensive Biological Understanding
To achieve a holistic understanding of the biological effects of this compound, future research must integrate multi-omics technologies. nih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, network-level view of the compound's impact on cellular function. ox.ac.ukaltex.org
A representative experimental design would involve treating a relevant cell line (e.g., macrophages for inflammation studies) with the compound and performing a time-course analysis. Transcriptomics (via RNA-sequencing) would reveal changes in gene expression, identifying entire pathways that are perturbed. nih.gov Proteomics would quantify changes in protein levels and post-translational modifications, while metabolomics would capture shifts in the cellular metabolic state. nih.gov
Integrating these disparate datasets is a significant challenge but offers profound insights. nih.gov For example, transcriptomic data might show the upregulation of genes involved in a particular metabolic pathway, which can be validated by direct measurement of the corresponding metabolites. nih.gov This integrated approach can help construct detailed mechanistic models, identify novel biomarkers of compound activity, and predict potential off-target effects or unexpected therapeutic applications. mdpi.com Such a comprehensive understanding is invaluable for advancing the compound towards clinical consideration. nih.gov
| Omics Technology | Data Generated | Potential Insights for this compound |
| Transcriptomics | mRNA expression levels | Identification of differentially expressed genes and perturbed signaling/metabolic pathways (e.g., NF-κB, MAPK). nih.gov |
| Proteomics | Protein abundance and post-translational modifications | Validation of gene expression changes at the protein level; identification of direct protein targets and phosphorylation events. |
| Metabolomics | Levels of small-molecule metabolites | Understanding of the compound's impact on cellular metabolism (e.g., energy production, amino acid synthesis). nih.gov |
| Integrative Analysis | Combined network models | A holistic view of the cellular response, linking signaling events to functional metabolic outputs and identifying key regulatory nodes. researchgate.net |
Sustainable Bioprospecting and Resource Management for this compound
The known botanical sources of this compound include species from diverse plant families such as Canella winterana, Cassia grandis, and Myristica fragrans. smolecule.comnih.gov This distribution suggests that the biosynthetic machinery for its production may be more widespread than currently appreciated. Future bioprospecting efforts should leverage this knowledge.
Metabolomic and phylogenetic approaches can guide the search for new high-yielding natural sources. By screening plant species related to known producers, researchers may identify novel sources with higher concentrations of the compound. Furthermore, exploring untapped biological niches, such as endophytic fungi or bacteria associated with these plants, could reveal microbial producers of the compound or its precursors.
For sustainable resource management, a shift from wild harvesting to controlled cultivation of producer plants is essential. Agricultural development of high-yielding cultivars would ensure a consistent and environmentally sound supply. Beyond whole-plant cultivation, plant cell and tissue culture technologies offer a promising alternative. Establishing cell suspension or hairy root cultures of a producer species could enable the production of the compound in contained bioreactors, independent of geographical and climatic constraints. Concurrently, elucidating the compound's biosynthetic pathway through multi-omics approaches can facilitate metabolic engineering efforts. frontiersin.org Identifying and transferring the relevant biosynthetic gene clusters into a microbial host like E. coli or yeast could enable scalable and sustainable fermentative production. frontiersin.org
Q & A
Basic: What are the recommended methods for isolating 3-Methoxy-4,5-methylenedioxycinnamaldehyde from plant sources, and how can purity be verified?
Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Column chromatography with silica gel using gradient elution (hexane/ethyl acetate) is commonly employed, as seen in studies on Myristica fragrans and Canella winterana . For purity verification, HPLC with UV detection (λ = 254–280 nm) and comparison to certified reference standards (≥98% purity) is recommended . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy further confirm structural integrity .
Basic: How should researchers handle solubility challenges when preparing stock solutions of this compound?
Answer:
Stock solutions are best prepared in DMSO due to the compound’s limited aqueous solubility. Evidence suggests dissolving 1–25 mg aliquots in DMSO to achieve 1–100 mM concentrations, with short-term storage at -20°C (≤2 weeks) and equilibration to room temperature before use . For biological assays, dilute working solutions in buffer (e.g., PBS) immediately before experimentation to avoid precipitation. Solubility data for common solvents (e.g., ethanol, methanol) should be validated via UV-Vis spectroscopy .
Advanced: What synthetic strategies exist for this compound, and what are the key challenges in confirming its structure?
Answer:
Synthesis routes include:
- Eugenol-derived pathways : Oxidation of eugenol intermediates with hexamine to yield cinnamaldehyde derivatives .
- Biomimetic approaches : Methylenation of dihydroxy precursors (e.g., 3-methoxy-4,5-dihydroxy allyl benzene) using methylene iodide .
Challenges in structural confirmation arise from stereochemical complexity and overlapping NMR signals. High-resolution MS (HRMS) and 2D NMR techniques (e.g., COSY, HMBC) are critical to resolve ambiguities, particularly for methoxy and methylenedioxy groups .
Advanced: How can researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects) across studies?
Answer:
Discrepancies often stem from:
- Concentration-dependent effects : For example, NO inhibition in microglia was observed at 1×10⁻⁵ M but may vary with cell type .
- Assay variability : Standardize protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays) and replicate across multiple models (e.g., RAW 264.7 macrophages vs. primary microglia) .
- Metabolite interference : Perform LC-MS to rule out degradation products or metabolites influencing activity .
Intermediate: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Answer:
- NMR : Key markers include:
- IR : Stretching vibrations for aldehyde (C=O at ~1680 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) .
- HRMS : Exact mass (C₁₁H₁₀O₄ requires m/z 206.0579) to confirm molecular formula .
Advanced: In pharmacological studies, what experimental designs are recommended to differentiate its direct molecular targets from secondary effects?
Answer:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 knockout models for suspected targets (e.g., NF-κB or Nrf2 pathways) .
- Competitive binding assays : Combine with fluorescent probes (e.g., FITC-labeled inhibitors) to assess direct binding affinity.
- Orthogonal assays : Compare results across enzyme activity assays (e.g., COX-2 inhibition) and cell-based readouts (e.g., IL-6 ELISA) .
Basic: What are the primary natural sources of this compound, and how does its concentration vary between species?
Answer:
The compound is reported in:
- Artemisia annua (standardized extracts) .
- Myristica fragrans (nutmeg) and Piper auritum (Veracruz pepper) .
Concentration varies by plant part (e.g., seeds vs. bark) and extraction method. Quantify via LC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects .
Advanced: How can researchers optimize column chromatography parameters to improve yield during purification?
Answer:
- Mobile phase : Adjust polarity gradients (e.g., 10–50% ethyl acetate in hexane) to balance resolution and run time .
- Column packing : Use finer silica gel (e.g., 230–400 mesh) for improved separation of polar derivatives.
- Monitoring : Employ TLC with vanillin-sulfuric acid staining to track elution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
